2-(4,5-dihydro-1H-imidazol-2-yl)pyridine
Overview
Description
“2-(4,5-dihydro-1H-imidazol-2-yl)pyridine” is a chemical compound with the CAS Number: 7471-05-8. It has a molecular weight of 147.18 and its IUPAC name is also 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine . It is a yellow to brown solid or liquid .
Synthesis Analysis
Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are various synthetic routes for imidazole and their derived products .Molecular Structure Analysis
In the molecule of the title compound, a new imidazoline derivative, the six- and five-membered rings are slightly twisted away from each other, forming a dihedral angle of 7.96 (15)° . The pyridine N atom is in close proximity to a carbon-bound H atom of the imidazoline ring, with an H N distance of 2.70 Å, which is slightly shorter than the sum of the van der Waals radii of these atoms (2.75 Å) .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid or liquid . It is stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Antimicrobial and Antifungal Applications
2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine derivatives have demonstrated notable antimicrobial and antifungal properties. For instance, certain derivatives exhibited significant in vitro activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans. This suggests potential applications in developing new antimicrobial agents, particularly in the face of increasing drug-resistant pathogens (Mallemula, Sanghai, Himabindu, & Chakravarthy, 2015).
Nucleic-Acid Binding and Anti-HIV Activity
Derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine have been synthesized for nucleic-acid binding applications. Research has shown that some compounds in this class bind effectively to nucleic acids and demonstrate modest anti-HIV-1 activity and selectivity in primary lymphocytes, indicating potential use in antiviral therapies (Kumar et al., 1995).
Antileishmanial Properties
Research on 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole derivatives, a class of compounds that includes 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, has shown promising antileishmanial activity. Some of these compounds effectively inhibited Leishmania species in vitro, with less cytotoxicity compared to reference drugs, suggesting potential applications in treating leishmaniasis (dos Santos et al., 2011).
Potential in Tuberculosis Treatment
Derivatives of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine have shown potential as therapeutic agents against tuberculosis. Certain compounds were found to inhibit Lumazine synthase in M. tuberculosis, a target protein absent in mammalian cells but present in various microorganisms. This specificity makes these derivatives promising candidates for developing new anti-tuberculosis drugs (Harer & Bhatia, 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-4-9-7(3-1)8-10-5-6-11-8/h1-4H,5-6H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPSPXOWNGOEGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10323297 | |
Record name | 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |
CAS RN |
7471-05-8 | |
Record name | 7471-05-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403538 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10323297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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